4-クロロ-2-イソブトキシフェニルボロン酸

説明

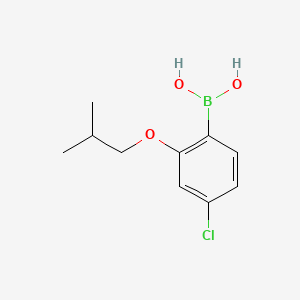

4-Chloro-2-isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and an isobutoxy group at the 2-position. This compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds.

科学的研究の応用

4-Chloro-2-isobutoxyphenylboronic acid has several applications in scientific research:

作用機序

Target of Action

The primary target of 4-Chloro-2-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 4-Chloro-2-isobutoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Chloro-2-isobutoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 4-Chloro-2-isobutoxyphenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 4-Chloro-2-isobutoxyphenylboronic acid is influenced by various environmental factors. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Furthermore, boronic acids are generally environmentally benign, making them suitable for use in green chemistry . .

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-2-isobutoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. Another method involves the direct borylation of 4-chloro-2-isobutoxyphenyl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron .

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-isobutoxyphenylboronic acid typically involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-Chloro-2-isobutoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronic acid group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorine position.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Corresponding phenol derivatives.

Substitution: Substituted phenylboronic acid derivatives.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: The parent compound without the chlorine and isobutoxy substituents.

4-Chlorophenylboronic Acid: Similar structure but lacks the isobutoxy group.

2-Isobutoxyphenylboronic Acid: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-2-isobutoxyphenylboronic acid is unique due to the presence of both chlorine and isobutoxy substituents, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, while the isobutoxy group can provide steric hindrance and electronic effects that can affect the compound’s behavior in various reactions.

生物活性

4-Chloro-2-isobutoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is structurally related to other phenylboronic acids, which have been extensively studied for their interactions with biomolecules and therapeutic applications. This article reviews the biological activity of 4-chloro-2-isobutoxyphenylboronic acid, including its mechanisms of action, pharmacokinetics, and potential therapeutic uses.

Target Interactions

4-Chloro-2-isobutoxyphenylboronic acid primarily interacts with various biological targets through reversible covalent bonding. Boronic acids are known to bind to diols, which are prevalent in carbohydrates and certain biomolecules. This property enables them to modulate enzyme activity and influence metabolic pathways.

Biochemical Pathways

Research indicates that this compound may affect multiple biochemical pathways, particularly those involving glucose metabolism. For instance, phenylboronic acids have been explored as glucose sensors due to their ability to form stable complexes with glucose, facilitating real-time monitoring of glucose levels in biological fluids .

Pharmacokinetics

Pharmacokinetic studies of 4-chloro-2-isobutoxyphenylboronic acid reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that the compound exhibits moderate solubility and bioavailability, which can be influenced by its structural characteristics.

- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.

- Distribution : It shows a tendency to distribute into tissues due to its lipophilic nature.

- Metabolism : Metabolic pathways involve conjugation reactions that enhance water solubility.

- Excretion : Primarily excreted via renal pathways.

Anticancer Properties

Recent studies have demonstrated that 4-chloro-2-isobutoxyphenylboronic acid exhibits anticancer activity. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting caspase activation.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cervical Cancer | 15 | Induction of G2/M phase arrest |

| Breast Cancer | 20 | Caspase-dependent apoptosis |

| Lung Cancer | 25 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been noted for its broad-spectrum antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Case Studies

-

In Vivo Study on Tumor Growth

A study conducted on mice bearing xenograft tumors showed that administration of 4-chloro-2-isobutoxyphenylboronic acid significantly reduced tumor size compared to control groups. The treatment led to a decrease in proliferative markers such as Ki-67 and an increase in apoptotic markers. -

Clinical Implications in Diabetes Management

In diabetic models, the compound was evaluated for its potential as a glucose-sensing agent. Results indicated that it could effectively regulate insulin release in response to glucose fluctuations, suggesting a role in diabetes management .

特性

IUPAC Name |

[4-chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLKLXBOXFPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681709 | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-06-2 | |

| Record name | Boronic acid, B-[4-chloro-2-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。